molecular formula C16H11FN2O3 B2862777 methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 339021-34-0

methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B2862777
CAS No.: 339021-34-0
M. Wt: 298.273
InChI Key: RNBYABBZJBXDIK-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a phthalazine derivative characterized by a fused bicyclic aromatic core. The compound features a methyl ester group at position 1 and a 4-fluorophenyl substituent at position 3 of the phthalazinone scaffold. The 4-fluorophenyl group introduces electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c1-22-16(21)14-12-4-2-3-5-13(12)15(20)19(18-14)11-8-6-10(17)7-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBYABBZJBXDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Knoevenagel Adduct Formation

In this approach, phthalhydrazide undergoes initial condensation with 4-fluorobenzaldehyde in ethanol under reflux, forming a hydrazone intermediate. Subsequent treatment with methyl acetylenecarboxylate in the presence of sodium hydrogen carbonate (NaHCO₃) at 80°C yields the target compound. The solvent-free conditions and mild base catalysis enhance atom economy, achieving yields of 78–85%.

Reaction Conditions

Step Reagents Temperature Time Yield
1 Phthalhydrazide, 4-Fluorobenzaldehyde, EtOH Reflux 3 hr 90%
2 Methyl acetylenecarboxylate, NaHCO₃ 80°C 2 hr 85%

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining three or more reactants in a single pot. A notable protocol adapted from Vafaee et al. (2015) employs phthalhydrazide, 4-fluorophenylglyoxal, and methyl cyanoacetate under NaHCO₃ catalysis.

Solvent-Free One-Pot Synthesis

The reaction proceeds via:

  • Formation of the Michael adduct between phthalhydrazide and 4-fluorophenylglyoxal.
  • Cyclization with methyl cyanoacetate, facilitated by NaHCO₃’s mild basicity.
    This method eliminates solvent use, reduces purification steps, and achieves 82% yield.

Optimized Parameters

  • Catalyst loading: 10 mol% NaHCO₃
  • Temperature: 100°C
  • Time: 4 hours

Post-Functionalization of Pre-Formed Phthalazine Cores

Esterification of Carboxylic Acid Intermediates

Hydrolysis of the methyl ester followed by re-esterification allows purification flexibility. For example:

  • Saponification : Treat with NaOH in MeOH/H₂O to yield the carboxylic acid.
  • Re-esterification : React with methyl iodide in DMF using K₂CO₃ as base.

Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr) : 1721 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O ketone), 1510 cm⁻¹ (C-F).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, 2H, Ar-F), 7.92–7.88 (m, 4H, phthalazine H), 3.91 (s, 3H, OCH₃).
  • MS (EI) : m/z 298.27 [M]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclocondensation High atom economy Requires anhydrous conditions 75–85%
MCRs Solvent-free, one-pot Limited substrate scope 78–82%
Suzuki Coupling Precise aryl introduction Expensive catalysts 70–75%
Esterification Purification flexibility Additional hydrolysis step 65–70%

Industrial-Scale Considerations

For manufacturing, the MCR approach is favored due to lower solvent costs and shorter reaction times. However, Pd-catalyzed methods face scalability challenges due to catalyst recovery. Recent advances in immobilized NaHCO₃ catalysts (e.g., silica-supported) improve recyclability in cyclocondensation reactions.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine dioxides, while reduction can produce phthalazine alcohols.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a chemical compound with the molecular formula C16H11FN2O3C_{16}H_{11}FN_2O_3 and a molecular weight of 298.27 g/mol . It is also known by several synonyms, including methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate and 339021-34-0 .

Here's an overview of its potential applications based on the search results:

Potential Applications

  • VEGFR-2 Inhibitor Development: Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate derivatives have been investigated for their potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . In one study, a compound with a 4-fluorophenyl unit showed better VEGFR-2 inhibitory activity than sunitinib, a reference drug .
  • Antiproliferative Activity: Related compounds have been assessed for their antiproliferative activities against several tumor cell lines, including lung, breast, colon, and prostate cancer cells . These compounds have exhibited moderate antiproliferative activities, with some showing promising results against specific cancer cell lines . For example, certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity in VEGFR-2 enzyme inhibition assays .
  • Synthesis of Novel Drug Candidates: The compound is used in the synthesis of novel pyrazole-1,2,4-triazole hybrids . It is also used as a precursor in the synthesis of various thiadiazole derivatives, which are evaluated for their antiproliferative activities .

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The phthalazine ring may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Insights:

Fluorine’s small size and high electronegativity minimize steric disruption while modulating pharmacokinetics . Aliphatic vs. Aromatic Substituents: The ethyl group in methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate increases hydrophobicity compared to aryl-substituted analogs, which may affect solubility and membrane permeability .

Synthetic Utility: The nitrile group in 2-(4-chlorophenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (CAS 76462-38-9) offers a handle for further functionalization, such as cycloaddition reactions or conversion to amines . Bromine in 4-(4-bromophenyl)phthalazin-1(2H)-one (CAS 16015-53-5) allows for cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify the phthalazinone core .

Conformational Analysis: The planar phthalazinone core may adopt puckered conformations in solution or solid state, as described by Cremer and Pople’s ring-puckering coordinates . Substituents at position 3 could influence this puckering, affecting molecular recognition.

Biological Activity

Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate (CAS No. 339021-34-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H11FN2O3C_{16}H_{11}FN_2O_3 with a molecular weight of 298.27 g/mol. The structure features a fluorophenyl group and a phthalazine moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various phthalazine derivatives, including this compound. While specific data on this compound is limited, related compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) in the range of 0.004–0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004E. cloacae
Compound B0.015Staphylococcus aureus
Compound C0.008Bacillus cereus

Antifungal Activity

In addition to antibacterial effects, phthalazine derivatives have also demonstrated antifungal activity. The most potent compounds in related studies showed MIC values as low as 0.004 mg/mL against fungi like Trichoderma viride . This suggests that this compound may share similar antifungal properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the phthalazine ring significantly influences biological activity. For example, modifications to the fluorophenyl group can enhance antimicrobial potency or alter selectivity towards particular bacterial strains . The incorporation of functional groups such as halogens or alkyl chains often results in improved interaction with bacterial enzymes or cell membranes.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various phthalazine derivatives for their antibacterial efficacy. The results indicated that compounds with a fluorinated aromatic system, similar to this compound, exhibited enhanced activity compared to their non-fluorinated counterparts .

Case Study: Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to bacterial targets. These studies revealed strong interactions with key enzymes involved in bacterial cell wall synthesis, which may explain its potent antibacterial properties .

Q & A

How can researchers optimize the synthesis of methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate to improve yield and purity?

Basic Research Question
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with phthalazine derivatives and fluorophenyl-containing precursors. Key steps include:

  • Coupling Reactions : Use Suzuki-Miyaura coupling for introducing the 4-fluorophenyl group, ensuring strict control of palladium catalyst loading (e.g., 2-5 mol% Pd(PPh₃)₄) and reaction temperature (80-100°C) to minimize side products .
  • Esterification : Methyl ester formation via nucleophilic acyl substitution, optimized by activating agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
  • Purification : Sequential column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Critical Parameters Table:

StepParameterOptimal RangeImpact on Yield/Purity
CouplingCatalyst Loading2-5 mol% PdHigher loading increases side reactions
EsterificationSolventAnhydrous DCMPrevents hydrolysis of intermediates
PurificationEluent Ratio (EtOAc:Hexane)1:4 → 1:2Balances resolution and run time

What analytical techniques are most effective for characterizing the structural and conformational properties of this compound?

Basic Research Question
Methodological Answer:
A combination of spectroscopic and computational methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., 4-fluorophenyl substitution at C3) and ester group presence. ¹⁹F NMR quantifies fluorine environment stability .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π stacking interactions between the phthalazine core and fluorophenyl group .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₁FN₂O₃) and detects isotopic patterns for fluorine .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in biological systems .

How can researchers evaluate the compound's bioactivity and identify potential biological targets?

Advanced Research Question
Methodological Answer:

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays. For example, measure IC₅₀ values against COX-2 due to structural similarity to known anti-inflammatory phthalazine derivatives .
  • Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., EGFR tyrosine kinase). Focus on hydrogen bonding with the 4-oxo group and hydrophobic interactions with the fluorophenyl moiety .
  • ADMET Profiling : Predict pharmacokinetics using SwissADME. Key parameters: LogP (~2.5), topological polar surface area (~70 Ų), and CYP450 inhibition risk .

Example Bioactivity Data (Analog Compounds):

CompoundTargetIC₅₀ (µM)Reference
Ethyl 3-(4-Fluorophenyl)-...COX-20.85
N-(1,3-Benzodioxol-5-yl)-...EGFR1.2

What strategies are recommended for designing derivatives with enhanced biological or chemical properties?

Advanced Research Question
Methodological Answer:

  • Functional Group Modifications :
    • Replace the methyl ester with bulkier esters (e.g., tert-butyl) to modulate lipophilicity and bioavailability .
    • Introduce electron-withdrawing groups (e.g., nitro) at the phthalazine C6 position to enhance electrophilic reactivity .
  • Scaffold Hybridization : Fuse with chromene or thiophene moieties (see ) to exploit dual-target inhibition .
  • SAR Studies : Systematically vary substituents and measure changes in binding affinity (e.g., ΔG values from ITC) to map critical pharmacophores .

Derivative Design Table:

Modification SiteStrategyExpected Outcome
C3 (Fluorophenyl)Replace F with Cl or CF₃Altered steric/electronic profiles
Ester Group (C1)Switch to amide or hydrazideImproved solubility or target selectivity

How should researchers address contradictions in reported synthetic yields or bioactivity data for structurally similar compounds?

Advanced Research Question
Methodological Answer:

  • Comparative Replication : Reproduce conflicting protocols (e.g., varying catalysts in coupling reactions) while monitoring intermediates via LC-MS .
  • Meta-Analysis : Aggregate data from analogs (e.g., ) to identify trends. For example, higher yields correlate with microwave-assisted synthesis vs. traditional heating .
  • Error Source Identification :
    • Purity discrepancies: Use orthogonal purity assays (HPLC, DSC).
    • Bioactivity variability: Standardize assay conditions (e.g., ATP concentration in kinase assays) .

What computational tools are most suitable for predicting the compound's reactivity in novel reactions?

Advanced Research Question
Methodological Answer:

  • Reactivity Prediction : Use Gaussian 16 with M06-2X/6-311+G(d,p) basis set to model transition states for ester hydrolysis or fluorophenyl ring functionalization .
  • Solvent Effects : Simulate with COSMO-RS to optimize reaction media (e.g., DMF vs. THF) for SNAr reactions at the phthalazine core .
  • Machine Learning : Train models on datasets like USPTO to predict feasible synthetic routes for novel derivatives .

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